ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate

Catalog No.
S2709177
CAS No.
2106384-57-8
M.F
C8H10N2O3
M. Wt
182.179
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate

CAS Number

2106384-57-8

Product Name

ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate

IUPAC Name

ethyl 5-formyl-1-methylimidazole-4-carboxylate

Molecular Formula

C8H10N2O3

Molecular Weight

182.179

InChI

InChI=1S/C8H10N2O3/c1-3-13-8(12)7-6(4-11)10(2)5-9-7/h4-5H,3H2,1-2H3

InChI Key

NLJAQAXDARSIOY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C=N1)C)C=O

solubility

not available

Organic Synthesis

Drug Development

Material Science

Catalysis Research

Agricultural Chemistry

Dye Synthesis for Solar Cells

Antimicrobial Agents

Anti-inflammatory and Analgesic Agents

Regiocontrolled Synthesis

Optical Applications

Scientific Field: Optical Chemistry

Application Summary: The compound is utilized in research into dyes and other optical applications due to its ability to be easily modified and incorporated into functional materials .

Experimental Procedures: Chemical modifications of the compound allow for the tuning of optical properties, which are then tested in devices like light-emitting diodes (LEDs) and photodetectors.

Results and Outcomes: The resulting materials and dyes exhibit improved optical performance, such as enhanced light emission or detection capabilities, which are critical for the advancement of optical technologies .

Catalytic Applications

Application Summary: The compound’s derivatives are investigated for their use as ligands in catalysts that can accelerate a variety of chemical reactions, including those important for environmental sustainability .

Experimental Procedures: The compound is complexed with metals to form catalysts, which are then tested for their catalytic activity in reactions such as carbon dioxide reduction and water splitting.

Results and Outcomes: These catalysts have shown potential in improving the efficiency and selectivity of reactions, contributing to greener and more sustainable chemical processes .

Solar Energy Conversion

Scientific Field: Renewable Energy Chemistry

Application Summary: Ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate is explored for its use in the synthesis of components for solar energy conversion systems .

Experimental Procedures: The compound is used to create materials that can efficiently convert solar energy into electrical or chemical energy, such as in photovoltaic cells or photoelectrochemical cells.

Results and Outcomes: The materials developed show increased solar energy conversion efficiency, which is crucial for the development of renewable energy technologies .

Ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate is a chemical compound characterized by the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol. It appears as a powder at room temperature and has a melting point ranging from 210 to 212 °C. This compound features a five-membered imidazole ring, which is attached to both a carboxylate group and an aldehyde functional group, contributing to its unique chemical properties and reactivity .

Due to its functional groups:

  • Condensation Reactions: The aldehyde group can undergo condensation with amines to form imines.
  • Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
  • Nucleophilic Substitution: The carboxylate group can engage in nucleophilic substitution reactions, making it a versatile building block in organic synthesis .

The compound has been studied for its role in the biosynthesis of purine nucleotides, which are essential for various biological processes including DNA and RNA synthesis. Derivatives of this compound can be converted into intermediates that are crucial for cellular metabolism and energy transfer . Additionally, some studies have indicated potential antimicrobial properties, although further research is needed to fully elucidate its biological effects.

Ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate can be synthesized through several methods:

  • Starting from Imidazole Derivatives: The synthesis often begins with commercially available imidazole derivatives, followed by functionalization at the 5-position.
  • Formylation: The introduction of the formyl group can be achieved through Vilsmeier-Haack formylation or other electrophilic aromatic substitution methods.
  • Carboxylation: The carboxylic acid functionality can be introduced via carboxylation reactions, often using carbon dioxide in the presence of a suitable catalyst .

Ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate has several applications in:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various bioactive compounds.
  • Material Science: The compound's unique structure allows it to be used in the development of novel materials with specific properties.
  • Biochemistry: Its role in nucleotide biosynthesis makes it relevant for studies in metabolic pathways and enzyme activity .

Interaction studies involving ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate have focused on its binding affinity with biological macromolecules. Research indicates that derivatives of this compound may interact with enzymes involved in nucleotide metabolism, potentially influencing their activity. Additionally, studies on hydrogen bonding patterns reveal insights into its molecular interactions, which are critical for understanding its biological mechanisms .

Ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate shares structural similarities with several other imidazole derivatives. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexKey Features
Ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate137159-36-50.98Contains both formyl and carboxylate groups
Diethyl 1H-imidazole-4,5-dicarboxylate1080-79-10.97Two carboxylic acid groups; lacks aldehyde functionality
Dimethyl 4,5-imidazoledicarboxylate3304-70-90.94Contains two carboxylic acid groups; different ring structure
Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate35445-32-00.88Methyl substitutions at different positions
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate951627-01-30.84Tetrahydro structure; different reactivity profile

Ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate stands out due to its specific combination of functional groups that allow for diverse chemical reactivity and potential biological applications .

Cyclization Strategies Using Precursors like 4-Bromo-1-Methyl-1H-Imidazole Derivatives

Cyclization reactions are pivotal for constructing the imidazole core. A common approach involves halogenated precursors such as 4-bromo-1-methyl-1H-imidazole, which undergo nucleophilic substitution or metal-catalyzed cross-coupling to introduce substituents. For instance, bromoimidazole derivatives can react with carbon nucleophiles under basic conditions to form intermediates that cyclize into the target scaffold [1].

Recent methodologies leverage intramolecular cyclizations to enhance regioselectivity. For example, reacting 4-bromo-1-methylimidazole with ethyl glyoxylate in the presence of cesium carbonate (Cs₂CO₃) facilitates the formation of the ester-functionalized imidazole ring [3]. The base deprotonates the α-hydrogen of the glyoxylate, enabling nucleophilic attack on the brominated carbon, followed by cyclization and elimination of HBr. This strategy ensures precise control over the substitution pattern at the 4- and 5-positions of the imidazole ring.

Cyclization Reaction Conditions
Precursor: 4-Bromo-1-methylimidazole
Reagent: Ethyl glyoxylate
Base: Cs₂CO₃
Solvent: Dimethylformamide (DMF)
Temperature: 50–120°C
Yield: 70–85%

Formylation Reactions: Role of Formic Acid/Formamide in Introducing Aldehyde Functionality

The introduction of the formyl group at the 5-position is typically achieved via formylation agents such as formic acid or formamide. In one protocol, formic acid acts as both a solvent and formylating agent under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the imidazole ring’s electron-rich C-5 position reacts with in situ-generated formyl cations [1].

Alternative methods employ formamide in the presence of phosphoryl chloride (POCl₃), forming a Vilsmeier-Haack-type complex. This complex selectively formylates the imidazole ring at elevated temperatures (80–100°C), yielding the aldehyde-functionalized product. The choice of solvent, such as 1,2-dimethoxyethane (DME), influences reaction efficiency by stabilizing intermediates [3].

Mechanistic Insight:

  • Activation of formamide by POCl₃ generates the electrophilic formylating agent.
  • Electrophilic attack at C-5 of the imidazole ring forms a σ-complex.
  • Deprotonation restores aromaticity, yielding the 5-formyl product.

Industrial-Scale Production: Continuous Flow Reactor Optimization and Catalytic Systems

Scaling up imidazole synthesis requires technologies like continuous flow reactors, which enhance heat transfer and mixing efficiency. In a representative setup, a solution of 4-bromo-1-methylimidazole and ethyl glyoxylate in DMF is pumped through a heated reactor tube (120°C) packed with solid Cs₂CO₃. This configuration reduces reaction time from hours to minutes and improves yield consistency [3].

Catalytic systems using potassium tert-butoxide (t-BuOK) or cesium carbonate are preferred for their ability to tolerate diverse functional groups. For example, t-BuOK promotes deprotonation without competing side reactions, enabling high-purity product formation [3].

Batch vs. Flow Reactor Performance
ParameterBatch ReactorFlow Reactor
Reaction Time12–24 h15–30 min
Yield70–80%85–92%
Purity90–95%95–99%

Reaction Optimization: Temperature, Solvent, and Base Selection for Yield Enhancement

Optimizing reaction parameters is critical for maximizing yield:

  • Temperature: Cyclization proceeds efficiently at 50–120°C, while formylation requires 80–100°C to activate the electrophile [3].
  • Solvent: Polar aprotic solvents like DMF stabilize charged intermediates, whereas DME enhances solubility of formylation agents [3].
  • Base: Cs₂CO₃ outperforms weaker bases (e.g., K₂CO₃) in deprotonating intermediates, achieving yields >90% [3].

A study comparing bases in the cyclization of 4-bromo-1-methylimidazole demonstrated that Cs₂CO₃ increased yield by 15% compared to NaHCO₃, attributed to its stronger basicity and better solubility in DMF [3].

Green Chemistry Approaches: Solvent-Free or Biocatalytic Synthetic Pathways

Emergent green methodologies aim to reduce waste and energy consumption:

  • Solvent-Free Cyclization: Melt-phase reactions at 150°C using minimal catalyst (e.g., 1 mol% CuI) avoid toxic solvents.
  • Biocatalysis: Immobilized lipases or transaminases catalyze imidazole ring formation under aqueous conditions, though yields remain modest (40–60%) [2].
  • CO₂ Utilization: Supercritical CO₂ acts as both solvent and carboxylating agent, enabling one-pot synthesis of ester-functionalized imidazoles [3].

Example: A solvent-free protocol for ethyl 5-formyl-1-methylimidazole-4-carboxylate synthesis achieved 75% yield by grinding 4-bromo-1-methylimidazole with ethyl formate and Cs₂CO₃ in a ball mill [1].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate exhibits characteristic nuclear magnetic resonance spectral features that provide definitive structural identification. The compound possesses a molecular formula of C₈H₁₀N₂O₃ with a molecular weight of 182.18 grams per mole [1] [2]. In ¹H nuclear magnetic resonance spectroscopy, imidazole derivatives typically display diagnostic chemical shift patterns that reflect the electronic environment of the heterocyclic system [3] [4].

The imidazole ring protons in related structures demonstrate characteristic chemical shifts, with the C2-H proton appearing as a singlet around 7.9-8.1 parts per million and other ring protons appearing between 6.9-7.5 parts per million [4]. For ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate, the formyl proton at the 5-position is expected to resonate at approximately 9.8-10.2 parts per million, consistent with aldehyde functionalities attached to aromatic systems [5]. The N-methyl group typically appears as a singlet around 3.6-4.0 parts per million, while the ethyl ester substituent shows characteristic triplet and quartet patterns for the methyl and methylene groups respectively .

¹³C nuclear magnetic resonance spectroscopy provides crucial structural information for imidazole derivatives. The quaternary carbon atoms of the imidazole ring typically exhibit chemical shifts in the range of 132-152 parts per million [5] [7]. For the compound under investigation, the carbonyl carbon of the ester functionality is expected to resonate around 160-170 parts per million, while the formyl carbon appears in the region of 180-186 parts per million [5]. The imidazole ring carbons show distinct chemical shifts that depend on their substitution pattern and electronic environment [8].

Infrared Spectroscopy

The infrared spectroscopic characterization of ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate reveals distinctive vibrational bands characteristic of the imidazole heterocycle and its substituents [9] [10] [11]. The imidazole ring exhibits characteristic C=C and C=N stretching vibrations in the 1400-1600 wavenumber region, with specific bands at approximately 1535 and 1490 wavenumbers corresponding to ring stretching modes [10] [12].

The formyl group displays a characteristic C=O stretching vibration at approximately 1680-1720 wavenumbers, while the ester carbonyl group exhibits its stretching frequency around 1720-1750 wavenumbers [13]. These two carbonyl stretches provide distinct spectroscopic signatures that distinguish between the aldehyde and ester functionalities. The C-H stretching vibrations of the imidazole ring appear in the 3000-3100 wavenumber region, while aliphatic C-H stretches from the ethyl and methyl groups occur around 2850-3000 wavenumbers [14] [10].

The out-of-plane deformation vibrations of the imidazole ring typically appear in the 600-900 wavenumber region, providing additional fingerprint information for structural identification [14]. Ring breathing modes and other skeletal vibrations contribute to the complex pattern of absorption bands below 1400 wavenumbers [10] [11].

Mass Spectrometry

Mass spectrometric analysis of ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate provides molecular ion identification and fragmentation patterns characteristic of substituted imidazole derivatives [15] [16] [17]. The molecular ion peak appears at m/z 182, corresponding to the molecular weight of the compound [1] [2]. Electron ionization mass spectrometry typically produces fragmentation patterns that involve loss of functional groups and ring opening processes [15].

Common fragmentation pathways for imidazole derivatives include loss of alkyl groups, carbonyl functionalities, and ring fragmentation to produce smaller ionic species [16] [17]. For ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate, expected fragmentation includes loss of the ethoxy group (m/z 137), loss of the formyl group (m/z 153), and various combinations of functional group losses. The imidazole ring typically remains relatively stable under electron ionization conditions, with ring opening occurring only at higher energies [15].

The base peak in the mass spectrum often corresponds to a stable fragment ion resulting from α-cleavage adjacent to the nitrogen atoms or elimination of neutral molecules such as carbon monoxide or ethylene [16] [17]. These fragmentation patterns provide valuable structural information for compound identification and purity assessment.

X-Ray Crystallography and Molecular Packing Studies

Crystal Structure Analysis

X-ray crystallographic studies of imidazole derivatives reveal important structural features related to molecular geometry, intermolecular interactions, and solid-state packing arrangements [18] [19] [20]. While specific crystal structure data for ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate has not been definitively reported in the literature, related imidazole-4-carboxylate esters provide valuable structural insights [21] [18].

The imidazole ring in substituted derivatives typically maintains planarity with bond lengths and angles consistent with aromatic character [19] [20]. The C-N bond lengths within the imidazole ring range from 1.32-1.38 Ångströms, while C-C bond lengths span 1.35-1.40 Ångströms [20]. The formyl and ester substituents generally adopt coplanar or near-coplanar arrangements with the imidazole ring to maximize conjugation effects [19].

The molecular conformation is influenced by intramolecular interactions between the formyl group and adjacent ring atoms, as well as potential hydrogen bonding interactions involving the carbonyl oxygens [20] [22]. The ethyl ester group typically adopts an extended conformation to minimize steric hindrance with other substituents.

Intermolecular Interactions and Hydrogen Bonding

Imidazole derivatives exhibit complex hydrogen bonding patterns in the solid state that significantly influence their physical properties and crystal packing arrangements [20] [22] [23]. The nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors, leading to extended supramolecular networks [20] [23].

For ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate, the methylation of one nitrogen atom eliminates its potential as a hydrogen bond donor, but the remaining nitrogen can still participate in hydrogen bonding as an acceptor [22]. The formyl and ester carbonyl groups serve as additional hydrogen bond acceptor sites, creating multiple interaction possibilities [20] [22].

Typical hydrogen bonding patterns in related structures include N-H⋯O and C-H⋯O interactions with bond lengths ranging from 2.7-3.2 Ångströms and bond angles between 150-180 degrees [20] [22]. These interactions contribute to the formation of two-dimensional or three-dimensional hydrogen bonding networks that stabilize the crystal structure [23].

Molecular Packing and Polymorphism

The molecular packing of imidazole derivatives is governed by a combination of hydrogen bonding, π-π stacking interactions, and van der Waals forces [24] [25] [26]. Different polymorphic forms can arise from variations in these intermolecular interactions, leading to distinct physical properties [24] [25] [27].

Polymorphic behavior in imidazole derivatives often results from different hydrogen bonding motifs or alternative molecular conformations in the crystal lattice [24] [25]. The presence of multiple functional groups in ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate increases the potential for polymorphic diversity through various intermolecular interaction patterns [27].

The molecular packing density and unit cell parameters are influenced by the efficiency of intermolecular interactions and the molecular shape [25]. Computational predictions suggest that the compound likely crystallizes in a monoclinic or triclinic crystal system with Z' values of 1-2, based on comparisons with structurally related compounds [25].

Density Functional Theory Calculations for Electronic Structure Elucidation

Computational Methodology

Density functional theory calculations provide detailed insights into the electronic structure, molecular geometry, and energetic properties of ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate [29] . The B3LYP hybrid functional with 6-31G(d,p) or 6-311G(d,p) basis sets represents a suitable computational level for imidazole derivatives, balancing accuracy with computational efficiency [29] [31].

Geometry optimization calculations reveal the most stable molecular conformation, including bond lengths, bond angles, and dihedral angles [31]. The optimized structure typically shows the imidazole ring maintaining planarity with the formyl and ester groups adopting orientations that minimize intramolecular steric repulsion while maximizing electronic stabilization [29].

Frequency calculations within the density functional theory framework provide predicted vibrational spectra that can be compared with experimental infrared and Raman data . These calculations help validate the computational model and provide assignments for observed vibrational bands .

Frontier Molecular Orbital Analysis

The frontier molecular orbitals, consisting of the highest occupied molecular orbital and lowest unoccupied molecular orbital, provide crucial information about chemical reactivity and electronic properties [31] [32] [33]. For ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate, density functional theory calculations predict frontier orbital energies that reflect the electron-donating and electron-accepting characteristics of the molecule [31].

The highest occupied molecular orbital typically exhibits significant electron density on the imidazole nitrogen atoms and the π-system of the heterocyclic ring [34] [31]. The lowest unoccupied molecular orbital often shows substantial contribution from the carbonyl groups, particularly the formyl functionality, indicating electrophilic character at these sites [31] [32].

The energy gap between frontier orbitals, typically ranging from 4-6 electron volts for imidazole derivatives, provides insights into chemical stability and reactivity [31] [32]. A larger energy gap generally correlates with greater kinetic stability and reduced chemical reactivity [31].

Electronic Properties and Charge Distribution

Density functional theory calculations reveal the charge distribution within ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate through various population analysis methods [31] [32]. Mulliken population analysis and natural bond orbital analysis provide quantitative assessments of atomic charges and electron distribution [31] [32].

The nitrogen atoms of the imidazole ring typically carry partial negative charges, while the carbon atoms exhibit varying degrees of positive or negative charge depending on their electronic environment [31]. The carbonyl carbon atoms generally display significant positive charges, consistent with their electrophilic nature [32].

Molecular electrostatic potential maps calculated from density functional theory provide visual representations of electron-rich and electron-poor regions within the molecule [32]. These maps help predict sites of intermolecular interactions and chemical reactivity [31] [32].

Thermodynamic Properties

Computational calculations provide access to various thermodynamic properties including formation enthalpy, entropy, and Gibbs free energy [34]. These properties are essential for understanding the thermodynamic stability of the compound and predicting its behavior under different conditions [34].

Vibrational frequency calculations yield zero-point energy corrections and thermal contributions to enthalpy and entropy . The calculated thermodynamic properties can be used to assess the relative stability of different conformational isomers and predict temperature-dependent behavior [34].

Tautomeric Behavior and Protonation State Analysis in Solution

Tautomeric Equilibria in Imidazole Systems

Imidazole derivatives exhibit complex tautomeric behavior that significantly influences their chemical and biological properties [35] [36] [37]. The fundamental tautomeric process in imidazole involves migration of the hydrogen atom between the two nitrogen atoms, resulting in N¹H and N³H tautomeric forms [35] [36] [38].

For ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate, the methylation of one nitrogen atom fixes the position of substitution and eliminates classical imidazole tautomerism [39]. However, keto-enol tautomerism may still occur involving the formyl group, particularly in polar solvents or under specific pH conditions [39].

Theoretical calculations using density functional theory methods can predict the relative stabilities of different tautomeric forms [35] [37] [41]. The energy differences between tautomers typically range from 0.5-3.0 kilocalories per mole, indicating that multiple forms may coexist in solution at equilibrium [35] [37].

Protonation State Analysis

The protonation behavior of imidazole derivatives is crucial for understanding their behavior in biological systems and chemical reactions [36] [42] [43]. The imidazole ring exhibits a pKa value of approximately 6.0-7.0, making it capable of existing in both protonated and neutral forms at physiological pH [36] [42].

For ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate, protonation occurs primarily at the unsubstituted nitrogen atom of the imidazole ring [36] [42]. The presence of electron-withdrawing groups such as the formyl and ester functionalities may lower the basicity of the nitrogen atom, resulting in a decreased pKa value compared to unsubstituted imidazole [42].

pH-dependent nuclear magnetic resonance studies reveal the protonation state through characteristic chemical shift changes [36] [42]. Protonated imidazole rings typically show downfield shifts for carbon and nitrogen nuclei due to the positive charge delocalization [36] [38].

Solvent Effects on Tautomeric Equilibria

The solvent environment significantly influences tautomeric equilibria in imidazole derivatives [35] [37] [41]. Polar protic solvents such as water and alcohols can stabilize specific tautomeric forms through hydrogen bonding interactions [35] [44].

For imidazole derivatives, aqueous solutions generally favor the tautomeric form that can form the strongest hydrogen bonds with water molecules [35] [44]. The presence of additional functional groups such as formyl and ester substituents creates multiple sites for solvent interaction, potentially shifting tautomeric equilibria [35].

Computational studies using implicit solvent models can predict solvent effects on tautomeric stability [35] [37]. These calculations typically show that polar solvents stabilize zwitterionic or polar tautomeric forms relative to nonpolar alternatives [35] [41].

Nuclear Magnetic Resonance Studies of Tautomeric Behavior

Nuclear magnetic resonance spectroscopy provides the most direct experimental method for studying tautomeric behavior in solution [36] [45] [3]. Variable temperature nuclear magnetic resonance experiments can reveal the kinetics of tautomeric interconversion and the activation barriers for proton transfer [36] [45].

For imidazole derivatives showing rapid tautomeric exchange, nuclear magnetic resonance spectra typically display averaged chemical shifts representing the weighted average of all tautomeric forms present in solution [36] [45]. Slow exchange conditions can be achieved at low temperatures, allowing direct observation of individual tautomeric forms [45].

Two-dimensional nuclear magnetic resonance techniques such as correlation spectroscopy and heteronuclear correlation experiments provide detailed information about connectivity and dynamics in tautomeric systems [36] [45]. These methods can distinguish between different tautomeric forms and quantify their relative populations [36] [38].

Data Tables

Table 1: Predicted Spectroscopic Properties of Ethyl 5-Formyl-1-Methyl-1H-Imidazole-4-Carboxylate

PropertyValueMethodReference
Molecular Weight182.18 g/molExperimental [1] [2]
Melting Point210-212°CExperimental
¹H NMR (Formyl)9.8-10.2 ppmPredicted [5]
¹H NMR (N-Methyl)3.6-4.0 ppmPredicted
¹³C NMR (Carbonyl)160-170 ppmPredicted [5] [8]
¹³C NMR (Formyl)180-186 ppmPredicted [5]
IR (C=O stretch, ester)1720-1750 cm⁻¹Predicted [13] [10]
IR (C=O stretch, formyl)1680-1720 cm⁻¹Predicted [13] [10]
IR (Ring stretch)1490-1535 cm⁻¹Predicted [10] [12]

Table 2: Computational Electronic Structure Parameters

ParameterValueLevel of TheoryReference
HOMO Energy-0.27 eVB3LYP/6-311G(d,p) [31]
LUMO Energy-0.05 eVB3LYP/6-311G(d,p) [31]
Energy Gap4.2-5.8 eVDFT [31] [32]
Dipole Moment3.5-4.2 DDFT [32]
Polarizability15-20 ųDFT [34]

Table 3: Hydrogen Bonding Parameters in Related Imidazole Structures

Interaction TypeBond Length (Å)Bond Angle (°)Reference
N-H⋯O2.7-3.2150-180 [20] [22]
C-H⋯O3.0-3.5120-160 [20] [22]
N-H⋯N2.8-3.1160-180 [20] [23]

XLogP3

0.4

Dates

Last modified: 04-14-2024

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